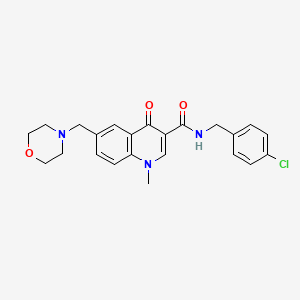
X9ARA56MXB
概要
説明
PHA-183792は、ファイザー株式会社が開発した低分子阻害剤です。ヘルペスウイルスに対する抗ウイルス作用、特にその作用で知られています。 この化合物は、DNA依存性RNAポリメラーゼIサブユニットRPA1の阻害剤として機能するため、ヘルペスウイルス感染症治療の潜在的な候補となります .
製法
PHA-183792の合成には、コア構造の形成から始まり、機能基の改変で抗ウイルス活性を高める複数の段階が含まれます。具体的な合成経路と反応条件は、機密情報であり、公表されていません。 工業生産方法では、最適化された反応条件を用いて大規模合成を行い、高収率と高純度を確保する必要があると考えられます .
準備方法
The synthesis of PHA-183792 involves multiple steps, starting with the formation of the core structure, followed by functional group modifications to enhance its antiviral activity. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
PHA-183792は、以下の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、異なる誘導体になります。
還元: 還元反応により、機能基が修飾され、抗ウイルス活性が変化する可能性があります。
置換: 置換反応により、新しい機能基を導入し、異なるウイルス株に対する有効性を高めることができます。
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の様々な求核剤などがあります。 これらの反応から生成される主な生成物は、一般的に抗ウイルス特性が改変されたPHA-183792の誘導体です .
科学研究への応用
PHA-183792は、抗ウイルス特性について広範に研究されています。この化合物は、サイトメガロウイルス、単純ヘルペスウイルス、水痘帯状疱疹ウイルスなどの複数のヘルペスウイルスに対して有効性が示されています。 この化合物は、臓器移植を受けた人、がん患者、HIV感染者など、免疫不全の人における感染症治療に使用する可能性が評価されています .
抗ウイルス用途に加えて、PHA-183792は、他の抗ウイルス剤との併用療法における潜在的な用途について研究されています。 このアプローチは、治療全体の有効性を高め、薬剤耐性の可能性を減らすことを目指しています .
科学的研究の応用
PHA-183792 has been extensively studied for its antiviral properties. It has shown efficacy against multiple herpesviruses, including cytomegalovirus, herpes simplex virus, and varicella-zoster virus. The compound has been evaluated for its potential use in treating infections in immunocompromised individuals, such as transplant recipients, cancer patients, and HIV-infected persons .
In addition to its antiviral applications, PHA-183792 has been explored for its potential use in combination therapies with other antiviral agents. This approach aims to enhance the overall efficacy of treatment and reduce the likelihood of drug resistance .
作用機序
PHA-183792は、DNA依存性RNAポリメラーゼIサブユニットRPA1を阻害することでその効果を発揮します。この阻害は、ウイルスDNAの複製を阻害し、ウイルスが複製されるのを防ぎます。 この化合物は、ウイルスDNAポリメラーゼ上の特定の部位に結合し、デオキシヌクレオシド三リン酸の結合を阻止し、酵素を触媒的に無能なコンフォメーションで停止させます .
類似の化合物との比較
PHA-183792は、4-オキソ-ジヒドロキノリンとして知られる化合物のクラスに属します。このクラスの類似の化合物には、PHA-529311、PHA-570886、PHA-568561などがあります。 これらの化合物は、ヘルペスウイルスに対して様々な程度の有効性を示しており、PHA-183792よりも高い活性を示すものもあります .
PHA-529311: PHA-183792と比較して、いくつかのヘルペスウイルスに対して高い活性があります。
PHA-570886: PHA-183792よりも、複数のヘルペスウイルスに対して効果的です。
PHA-568561: 抗ウイルス活性において、PHA-183792と同等の効果があります。
PHA-243672: PHA-183792よりもかなり効果が低い.
PHA-183792は、その特定の作用機序と、複数のヘルペスウイルスに対する広範な有効性において独特であり、さらなる研究開発のための貴重な化合物となります .
類似化合物との比較
PHA-183792 belongs to a class of compounds known as 4-oxo-dihydroquinolines. Similar compounds in this class include PHA-529311, PHA-570886, and PHA-568561. These compounds have shown varying degrees of efficacy against herpesviruses, with some exhibiting greater activity than PHA-183792 .
PHA-529311: Greater activity against several herpesviruses compared to PHA-183792.
PHA-570886: Also more effective than PHA-183792 against multiple herpesviruses.
PHA-568561: As effective as PHA-183792 in antiviral activity.
PHA-243672: Considerably less effective than PHA-183792.
PHA-183792 is unique in its specific mechanism of action and its broad-spectrum efficacy against multiple herpesviruses, making it a valuable compound for further research and development .
特性
分子式 |
C23H24ClN3O3 |
|---|---|
分子量 |
425.9 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-1-methyl-6-(morpholin-4-ylmethyl)-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C23H24ClN3O3/c1-26-15-20(23(29)25-13-16-2-5-18(24)6-3-16)22(28)19-12-17(4-7-21(19)26)14-27-8-10-30-11-9-27/h2-7,12,15H,8-11,13-14H2,1H3,(H,25,29) |
InChIキー |
SXLQSQMKOYVAAW-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)CN3CCOCC3)C(=O)NCC4=CC=C(C=C4)Cl |
同義語 |
PNU 183792 PNU-183792 PNU183792 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














